
(2S)-2-Methyl-4-phenylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-4-phenylpentan-1-amine, also known as 2-Methyl-MDA or 3,4-methylenedioxy-N-methylamphetamine, is a psychoactive drug that belongs to the amphetamine class. This compound has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Scientific Research Applications
(2S)-2-Methyl-4-phenylpentan-1-amine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. The compound has been shown to have a positive effect on mood and emotional regulation, which makes it a promising candidate for these conditions. Additionally, (2S)-2-Methyl-4-phenylpentan-1-amine has been studied for its potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of (2S)-2-Methyl-4-phenylpentan-1-amine is not fully understood, but it is thought to involve the modulation of serotonin and dopamine neurotransmission. The compound has been shown to increase the release of these neurotransmitters, which could explain its positive effects on mood and emotional regulation.
Biochemical and Physiological Effects:
(2S)-2-Methyl-4-phenylpentan-1-amine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, which could have implications for its use in therapeutic applications. Additionally, (2S)-2-Methyl-4-phenylpentan-1-amine has been shown to increase body temperature and cause sweating, which could be a concern for its use in lab experiments.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-Methyl-4-phenylpentan-1-amine in lab experiments is its potential as a neuroprotective agent. Additionally, the compound has been shown to have a positive effect on mood and emotional regulation, which could be useful for studying these conditions. However, the compound's effects on heart rate, blood pressure, body temperature, and sweating could be a limitation for its use in lab experiments.
Future Directions
There are a number of future directions for the study of (2S)-2-Methyl-4-phenylpentan-1-amine. One potential direction is the further investigation of its potential as a neuroprotective agent. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on neurotransmission. Finally, there is a need for more research on the compound's safety and efficacy in human subjects.
Synthesis Methods
The synthesis of (2S)-2-Methyl-4-phenylpentan-1-amine involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. This reaction produces the desired compound, which can then be purified for further use. The purity of the compound is crucial for its use in scientific research applications.
properties
IUPAC Name |
(2S)-2-methyl-4-phenylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9,13H2,1-2H3/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYVPZGHFXOHC-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C1=CC=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)C1=CC=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-4-phenylpentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2586187.png)
![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586190.png)
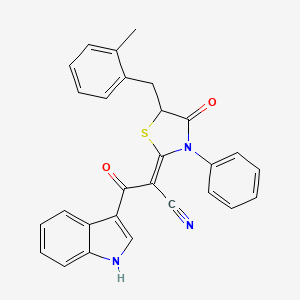

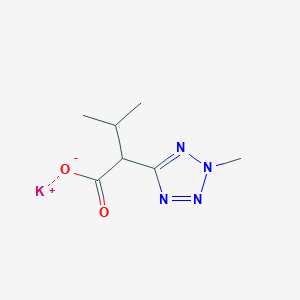

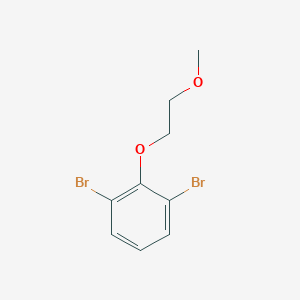
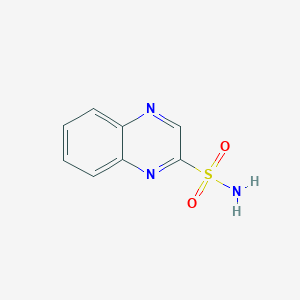
![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
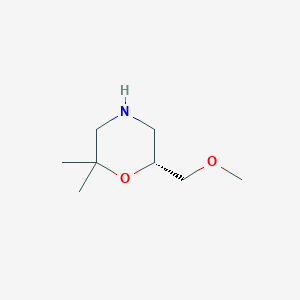
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)